molecular formula C10H6ClF2NO B1461500 2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole CAS No. 1094226-53-5

2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole

Cat. No. B1461500
CAS RN: 1094226-53-5
M. Wt: 229.61 g/mol
InChI Key: MKVZUXNRMVNHTF-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole” is a chemical compound with the molecular formula C10H6ClF2NO. It has a molecular weight of 229.61 .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. The ring is substituted with a chloromethyl group at the 2-position and a 3,4-difluorophenyl group at the 5-position .

Scientific Research Applications

Synthesis of Chiral Alcohols

2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole: has been utilized in the synthesis of chiral alcohols, which are crucial intermediates in the production of various pharmaceuticals. For instance, it has been used in the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol , an important chiral intermediate for the anticoagulant ticagrelor . This process involves the use of ketoreductases, which are enzymes that facilitate the reduction of ketones to secondary alcohols with high enantioselectivity.

Biocatalysis

The compound serves as a substrate for novel NADH-dependent short-chain dehydrogenases like PpKR8 from Paraburkholderia phymatum STM815. These enzymes exhibit high activity and enantioselectivity, making them suitable for industrial-scale bioreductions . The broad substrate spectrum of PpKR8 includes aromatic ketones and heterocyclic ketones, demonstrating the versatility of 2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole in biocatalytic applications.

Drug Intermediates

It is also used in the production of optically pure chiral alcohols that serve as intermediates for various drugs. The high substrate concentrations achievable in these reactions highlight the compound’s potential for large-scale pharmaceutical manufacturing .

properties

IUPAC Name

2-(chloromethyl)-5-(3,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)6-1-2-7(12)8(13)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVZUXNRMVNHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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